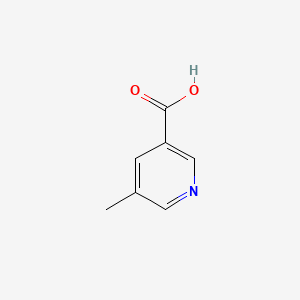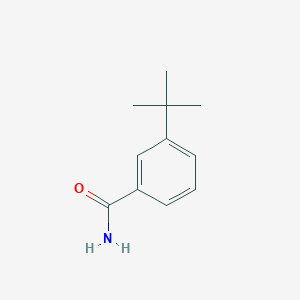![molecular formula C8H9NO4 B1295792 Ácido [(5-metil-furan-2-carbonil)-amino]-acético CAS No. 97207-45-9](/img/structure/B1295792.png)
Ácido [(5-metil-furan-2-carbonil)-amino]-acético
Descripción general
Descripción
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring substituted with a methyl group and a carbonyl group, as well as an amino-acetic acid moiety
Aplicaciones Científicas De Investigación
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring .
Mode of Action
Furan derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific structures and targets
Result of Action
Furan derivatives can have various effects at the molecular and cellular levels, such as inducing or inhibiting the activity of enzymes, modulating signal transduction pathways, or affecting gene expression
Action Environment
The action, efficacy, and stability of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or substances, and the specific conditions of the biological system in which the compound is acting
Análisis Bioquímico
Biochemical Properties
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biochemical activity. Specific enzymes and proteins that interact with [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid include oxidoreductases and transferases, which facilitate various biochemical transformations .
Cellular Effects
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. It binds to specific sites on enzymes, altering their conformation and activity. This binding can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall biochemical activity .
Transport and Distribution
The transport and distribution of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s effects on cellular function .
Subcellular Localization
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is important for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid typically involves the reaction of 5-methylfuran-2-carboxylic acid with aminoacetic acid under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the amino group. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Products may include furanic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan with a carboxylic acid group.
5-Methylfuran-2-carboxylic acid: Similar to [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid but lacks the amino-acetic acid moiety.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of polymers.
Uniqueness
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is unique due to the presence of both a furan ring and an amino-acetic acid moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBJZLVOGEZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242774 | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97207-45-9 | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)







